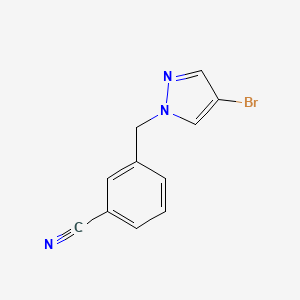
(E)-2-(4-Chloro-1H-pyrazol-1-yl)-N'-hydroxyacetimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-(4-Chloro-1H-pyrazol-1-yl)-N’-hydroxyacetimidamide is a chemical compound characterized by the presence of a chloro-substituted pyrazole ring and a hydroxyacetimidamide group
準備方法
The synthesis of (E)-2-(4-Chloro-1H-pyrazol-1-yl)-N’-hydroxyacetimidamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, followed by chlorination to introduce the chloro substituent.
Introduction of the Hydroxyacetimidamide Group: The chloro-substituted pyrazole is then reacted with an appropriate reagent to introduce the hydroxyacetimidamide group. This step may involve the use of hydroxylamine and an acylating agent under controlled conditions.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions.
化学反応の分析
(E)-2-(4-Chloro-1H-pyrazol-1-yl)-N’-hydroxyacetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The chloro group on the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium cyanide.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations.
科学的研究の応用
(E)-2-(4-Chloro-1H-pyrazol-1-yl)-N’-hydroxyacetimidamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound may be utilized in the synthesis of other chemical intermediates or as a catalyst in certain industrial processes.
作用機序
The mechanism of action of (E)-2-(4-Chloro-1H-pyrazol-1-yl)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyacetimidamide group may play a crucial role in binding to these targets, while the chloro-substituted pyrazole ring can influence the compound’s overall activity and selectivity. The exact pathways and molecular interactions depend on the specific application and target of interest.
類似化合物との比較
(E)-2-(4-Chloro-1H-pyrazol-1-yl)-N’-hydroxyacetimidamide can be compared with other similar compounds, such as:
(E)-2-(4-Bromo-1H-pyrazol-1-yl)-N’-hydroxyacetimidamide: Similar structure but with a bromo substituent instead of chloro, which may affect its reactivity and biological activity.
(E)-2-(4-Methyl-1H-pyrazol-1-yl)-N’-hydroxyacetimidamide: The presence of a methyl group instead of chloro can lead to differences in chemical properties and applications.
The uniqueness of (E)-2-(4-Chloro-1H-pyrazol-1-yl)-N’-hydroxyacetimidamide lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial purposes.
特性
IUPAC Name |
2-(4-chloropyrazol-1-yl)-N'-hydroxyethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN4O/c6-4-1-8-10(2-4)3-5(7)9-11/h1-2,11H,3H2,(H2,7,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYSUGAEDFDVPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(=NO)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NN1C/C(=N\O)/N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(4-Methoxyphenyl)amino]tetrahydro-2h-pyran-4-carboxylic acid](/img/structure/B7860074.png)







![[(3-Bromo-4-fluorophenyl)methyl]dimethylamine](/img/structure/B7860117.png)


